2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine
Description
2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a naphthyridine moiety
Properties
Molecular Formula |
C20H17F3N4O |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-4-yl]methanone |
InChI |
InChI=1S/C20H17F3N4O/c21-20(22,23)17-12-15(5-9-24-17)19(28)27-10-6-13(7-11-27)16-4-3-14-2-1-8-25-18(14)26-16/h1-5,8-9,12-13H,6-7,10-11H2 |
InChI Key |
RDSIPMMIQXCGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=CC(=NC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
- 3-Fluoro-2-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a naphthyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
